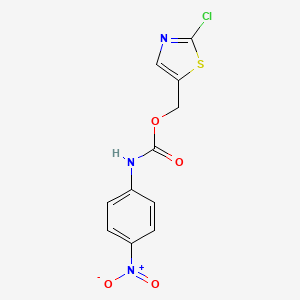

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate

Descripción

Propiedades

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4S/c12-10-13-5-9(20-10)6-19-11(16)14-7-1-3-8(4-2-7)15(17)18/h1-5H,6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRSUEGTXNPZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate typically involves the reaction of (2-chloro-1,3-thiazol-5-yl)methylamine with 4-nitrophenyl chloroformate. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group on the thiazole ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

Nucleophilic substitution: Formation of substituted thiazole derivatives.

Reduction: Formation of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-aminophenyl)carbamate.

Oxidation: Formation of sulfoxides or sulfones of the thiazole ring.

Aplicaciones Científicas De Investigación

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial and antifungal properties due to the bioactive nature of thiazole derivatives.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with anti-inflammatory or anticancer activities.

Industry: Utilized in the development of agrochemicals and pesticides due to its potential bioactivity against pests and pathogens.

Mecanismo De Acción

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl carbamate group can inhibit enzymes by carbamoylation of active site residues, leading to the disruption of enzymatic activity. The thiazole ring may interact with biological macromolecules, enhancing the compound’s bioactivity. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

details 18 carbamate derivatives synthesized by modifying substituents on the thiazole and aryl groups. Key comparisons include:

| Compound Substituents | Melting Point (°C) | Key ¹H NMR Shifts (ppm) | Biological Relevance |

|---|---|---|---|

| Target Compound | 206–208 | 8.20 (d, 2H, Ar-NO₂), 6.90 (s, thiazole) | Potential pesticidal activity |

| 4-Fluorophenyl derivative | 192–194 | 7.85 (m, 2H, Ar-F), 6.85 (s, thiazole) | Enhanced solubility |

| 4-Bromophenyl derivative | 215–217 | 7.95 (d, 2H, Ar-Br), 6.92 (s, thiazole) | Higher molecular weight |

| 3-Methoxyphenyl derivative | 185–187 | 7.30 (m, 1H, Ar-OCH₃), 6.88 (s, thiazole) | Electron-donating effects |

Thiazole-Oxime and Thiazolidin-2-ylidene Derivatives

- O-[(2-Chloro-1,3-thiazol-5-yl)methyl]oxime (): This derivative replaces the carbamate with an oxime group. The absence of the nitroaromatic moiety reduces polarity, likely altering pharmacokinetic properties.

- (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide (): Features a thiazolidin-2-ylidene cyanamide group. Its crystal structure (space group $P2_1/c$, $Z = 4$) shows a planar thiazole ring and a twisted thiazolidine ring, with C–N bond lengths of 1.30–1.34 Å. The compound’s non-planar geometry may reduce membrane permeability compared to the target carbamate .

Carbamates with Alternative Aromatic Systems

- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (): Incorporates a pyrazole core instead of thiazole. The 3-chlorophenyl group and pyrazole’s hydrogen-bonding capacity may enhance interactions with biological targets, though its higher molecular weight (C₂₅H₂₂ClN₃O₃) could limit bioavailability .

Actividad Biológica

The compound (2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

- Molecular Formula : C10H8ClN3O3S

- Molecular Weight : 273.71 g/mol

- CAS Number : 371332

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes, potentially acting as an inhibitor. For example, it may inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways by modulating enzymes like NAMPT (Nicotinamide adenine dinucleotide biosynthetic enzyme) .

- Antitumor Activity : Studies have shown that thiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups such as nitro and chloro enhances their antitumor properties by increasing the compound's lipophilicity and ability to penetrate cell membranes .

- Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 (Breast Cancer) | 10.5 | Apoptosis induction |

| Study 2 | A431 (Skin Cancer) | 15.2 | Enzyme inhibition |

| Study 3 | HCT116 (Colon Cancer) | 8.7 | Cell cycle arrest |

| Study 4 | HeLa (Cervical Cancer) | 12.0 | Reactive oxygen species generation |

Case Studies

- Antitumor Efficacy in Breast Cancer : In a study involving MDA-MB-231 cells, the compound demonstrated an IC50 of 10.5 µM, indicating substantial cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Inhibition of Tumor Growth in Animal Models : Preclinical trials showed that administration of the compound in mice bearing A431 tumors resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Synergistic Effects with Chemotherapeutics : When combined with standard chemotherapeutic agents like doxorubicin, this compound enhanced the overall efficacy against resistant cancer cell lines, suggesting a potential role as an adjuvant therapy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.